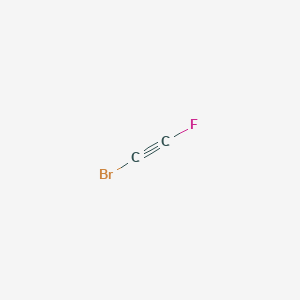
1-Bromo-2-fluoroethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoroethyne is a halogenated hydrocarbon with the molecular formula C2HBrF
Métodos De Preparación
The synthesis of 1-Bromo-2-fluoroethyne can be achieved through several methods. One common approach involves the reaction of hydrogen bromide (HBr) with vinyl fluoride in the presence of an oxygen catalyst in a liquid phase. This method is efficient and yields high purity this compound . Industrial production methods often involve similar processes but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
1-Bromo-2-fluoroethyne undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with halogens and hydrogen halides.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include halogens, hydrogen halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoroethyne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the creation of novel materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-fluoroethyne exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds and the creation of complex molecules. The specific pathways involved depend on the reaction conditions and the nature of the other reactants.
Comparación Con Compuestos Similares
1-Bromo-2-fluoroethyne can be compared to other halogenated hydrocarbons such as:
- 1-Bromo-2-fluoroethane
- 1-Bromo-2-fluorobenzene
- 1-Bromo-2-fluoropropane
These compounds share similar chemical properties but differ in their molecular structures and specific applications
Propiedades
Número CAS |
131509-12-1 |
|---|---|
Fórmula molecular |
C2BrF |
Peso molecular |
122.92 g/mol |
Nombre IUPAC |
1-bromo-2-fluoroethyne |
InChI |
InChI=1S/C2BrF/c3-1-2-4 |
Clave InChI |
DYNZNQBLUJEXQI-UHFFFAOYSA-N |
SMILES canónico |
C(#CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)

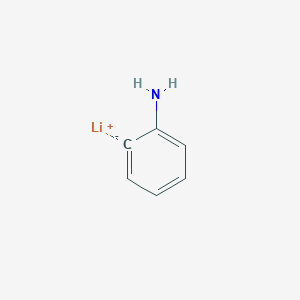
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)


![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
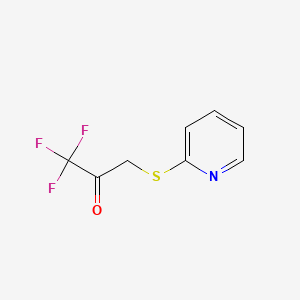
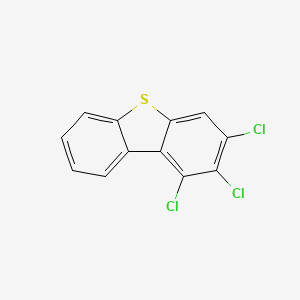

![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
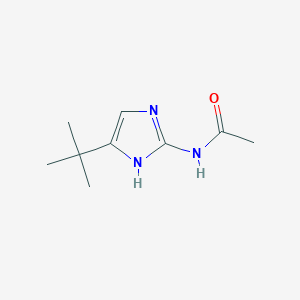
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)

